molecular formula C18H14Cl2N2O3S2 B2616098 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-91-2

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2616098
CAS No.: 919848-91-2
M. Wt: 441.34
InChI Key: HXGAKYLOGFLIEO-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmaceutical applications . The thiazole ring is a biologically active moiety present in numerous FDA-approved drugs, underscoring its significant research value for developing new therapeutic agents . Derivatives containing the thiazole structure have demonstrated a wide spectrum of biological activities in scientific research, including antimicrobial , anticancer , anti-inflammatory , and antiviral effects . The structural components of this particular compound—specifically the 3,4-dichlorophenyl and methylsulfonylphenyl groups—suggest potential for interaction with various biological targets, similar to other investigated molecules . As a small molecule, it is of interest for probing biological pathways and for use in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-27(24,25)13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-26-18)12-4-7-14(19)15(20)9-12/h2-7,9-10H,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGAKYLOGFLIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole derivative with 4-(methylsulfonyl)phenylacetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that derivatives of thiazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study : A recent investigation assessed the antibacterial efficacy of this compound against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound had minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study : In vitro studies conducted on human breast adenocarcinoma (MCF7) cell lines revealed that this compound exhibited cytotoxic effects, leading to significant reductions in cell viability at concentrations above 10 µM. Molecular docking studies further elucidated the binding interactions between the compound and specific cancer-related targets, reinforcing its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the thiazole ring.
  • Introduction of the dichlorophenyl group.
  • Coupling with the methylsulfonylphenyl acetamide moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Scaffolds

(a) Piperazine-Modified Thiazole Acetamides ()

Compounds such as 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) and 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) share the thiazole-acetamide backbone but differ in substituents:

  • Key Differences: Substituent Effects: The target compound’s 3,4-dichlorophenyl and methylsulfonyl groups are stronger electron-withdrawing groups compared to the methoxy (-OCH₃) or methyl (-CH₃) groups in compounds 13–16. This likely enhances electrophilic interactions with biological targets . Molecular Weight: The methylsulfonyl group increases molecular weight (~438.54 g/mol for compound 18 vs.
(b) Cyanovinyl Acetamide Derivatives ()

2-Cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide replaces the methylsulfonylphenyl group with a cyano (-CN) substituent.

  • Key Differences: Electronic Properties: The cyano group is a stronger electron-withdrawing group than methylsulfonyl, which may alter binding kinetics but reduce metabolic stability due to higher reactivity . Pharmacokinetics: The methylsulfonyl group in the target compound may improve bioavailability via enhanced hydrogen bonding with sulfone oxygen atoms .

Urea-Linked Thiazole Derivatives ()

Compounds like 1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g) feature a urea bridge instead of an acetamide linkage.

  • Synthetic Complexity: Urea linkages require additional steps for carbodiimide-mediated coupling, whereas acetamides are often synthesized via simpler nucleophilic acyl substitution .

Thioacetamide and Quinazolinone Derivatives ()

Examples include N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (9) .

  • Key Differences: Core Heterocycle: Quinazolinones introduce additional nitrogen atoms and fused aromatic systems, which may enhance π-π stacking interactions but reduce metabolic stability compared to thiazoles . Thioether vs. Sulfone: The thioether (-S-) in these compounds is less polar than the sulfone (-SO₂-) in the target compound, affecting solubility and cellular uptake .

Triazole and Sulfanyl Derivatives ()

2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide incorporates a triazole ring and sulfanyl group.

  • Sulfur Reactivity: The sulfanyl (-S-) group may undergo oxidation in vivo, whereas the methylsulfonyl group in the target compound is metabolically stable .

Pharmacological and Physicochemical Comparisons

Table 1: Key Data for Selected Analogues

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Activity Reference
Target Compound 3,4-Dichlorophenyl, Methylsulfonyl ~438.5 (estimated) Not reported Potential MMP inhibition
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl, p-Tolyl 426.96 282–283 MMP inhibitory activity
1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g) Urea, Piperazine 462.1 Not reported Antimicrobial
N-(3-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (10) Quinazolinone, Thioether ~450.5 197.6 Antimicrobial

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The thiazole moiety is introduced into the acetamide framework, which is crucial for enhancing biological activity.

Antimicrobial Activity

Research indicates that derivatives containing thiazole rings exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. In a study evaluating several N-phenylacetamide derivatives, including thiazole-containing compounds, promising antibacterial activity was observed against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AXoo25 µg/mL
Compound BXac15 µg/mL
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Studies have demonstrated that thiazole derivatives exhibit cytotoxicity against cancer cells, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as chlorine in the phenyl ring has been associated with enhanced anticancer activity.

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound CHT-291.61
Compound DJurkat1.98
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of thiazole derivatives is significantly influenced by their structural components. Key factors include:

  • Substitution Patterns : The position and nature of substituents on the phenyl and thiazole rings can enhance or diminish activity.
  • Electron-Withdrawing Groups : The presence of halogens (e.g., chlorine) on the aromatic ring has been linked to increased potency against cancer cells .
  • Methylsulfonyl Group : This group may contribute to solubility and bioavailability, impacting overall efficacy.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated that specific substitutions led to improved antibacterial activity against resistant strains, highlighting the potential for developing new antibiotics.
  • Cytotoxicity in Cancer Models : Another investigation focused on pancreatic cancer cells revealed that combinations of thiazole-based compounds with existing chemotherapeutics resulted in synergistic effects, suggesting a promising avenue for combination therapies .

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